1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is a chemical compound that belongs to the class of piperazine derivatives. It features a piperazine ring substituted with a 4-fluorobenzyl group and a tetrahydrofuran moiety. This compound has garnered interest in medicinal chemistry due to its potential pharmacological applications.
The compound can be synthesized through various chemical reactions involving piperazine and substituted benzyl groups. Research articles and patents provide insights into its synthesis and potential therapeutic uses, highlighting its relevance in drug development.
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine is classified under:
The synthesis of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine typically involves:
The synthetic pathway may include:
The molecular structure of 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine can be represented as follows:
Key structural data includes:
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine may undergo several reactions, including:
Reactions are often monitored using techniques such as thin-layer chromatography or high-performance liquid chromatography to ensure purity and yield.
The mechanism of action for compounds like 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine typically involves interaction with specific biological targets such as receptors or enzymes.
In vitro studies may provide data on binding affinities (Ki values) and functional assays that elucidate the compound's pharmacodynamics.
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine has potential applications in:
This compound exemplifies the ongoing research into piperazine derivatives for therapeutic applications, highlighting the importance of detailed synthesis and characterization in drug development.
Piperazine derivatives represent a cornerstone of modern medicinal chemistry due to their exceptional versatility in drug design. The six-membered ring with two nitrogen atoms at opposite positions provides a stable yet adaptable scaffold that enables three-dimensional spatial arrangement of pharmacophoric groups. This facilitates optimized interactions with diverse biological targets, particularly neurotransmitter receptors and kinase enzymes [3] [8]. The piperazine ring's proton-accepting capacity (pKa ~9.5 for secondary nitrogens) enhances water solubility of drug candidates while maintaining membrane permeability—a critical balance for oral bioavailability .
The conformational flexibility of piperazine allows bioactive molecules to adopt both chair and boat configurations, enabling adaptation to binding pockets. In kinase inhibitors like CDK4/6 inhibitors (e.g., Palbociclib), the piperazine moiety positions key pharmacophores while its protonated nitrogen forms salt bridges with aspartate residues (e.g., Asp104 in CDK6) [8]. Approximately 15% of FDA-approved small-molecule drugs (2011-2023) contain piperazine, underscoring its pharmaceutical significance [3]. The scaffold's synthetic accessibility further contributes to its utility; commercial availability of N-protected piperazines (e.g., Boc-piperazine) and straightforward N-alkylation protocols streamline drug discovery workflows [7].
Property | Value |
---|---|
CAS Number | 2097937-28-3 |
Molecular Formula | C₁₆H₂₃FN₂O |
Molecular Weight | 278.37 g/mol |
IUPAC Name | 1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine |
SMILES | C1COCCC1N2CCN(CC2)CC3=CC=C(C=C3)F |
Hydrogen Bond Acceptors | 3 (N₂O) |
Hydrogen Bond Donors | 0 |
Fluorinated aromatic systems confer targeted enhancements to drug-like molecules through strategic modulation of electronic, hydrophobic, and metabolic properties. The 4-fluorophenyl group in particular serves as a bioisostere for electron-deficient phenols while avoiding first-pass glucuronidation. Its strong carbon-fluorine bond (bond dissociation energy ~116 kcal/mol) enhances metabolic stability by resisting oxidative cleavage by cytochrome P450 enzymes [7].
Electron-withdrawing fluorine (σₚ = 0.06) induces a positive electrostatic potential on adjacent carbon atoms, strengthening π-π stacking interactions with aromatic residues in binding pockets. This effect is leveraged in CNS-active compounds where fluorine enhances blood-brain barrier penetration through increased lipophilicity (ΔlogP ~ +0.25 versus phenyl) [5]. In serotonin receptor modulators like vortioxetine, the 4-fluorobenzyl moiety optimizes target affinity while maintaining favorable physicochemical profiles [3]. The synergistic combination of fluorinated aromatics with piperazine scaffolds creates "privileged structures" for neuropharmacological agents, as evidenced by the compound 1-[(4-fluorophenyl)methyl]-4-(oxan-4-yl)piperazine's exploration for neurological applications .
Compound | logP | pKa | Key Biological Effect |
---|---|---|---|
1-(Phenylmethyl)piperazine | 1.32 | 9.12 | Baseline affinity |
1-[(4-Fluorophenyl)methyl]piperazine | 1.78 | 8.97 | Enhanced receptor binding |
1-[(4-Fluorophenyl)methyl]-4-(oxan-4-yl)piperazine | 2.02 | 9.04 | Optimized CNS penetration |
CAS No.: 355137-87-0
CAS No.: 1460-73-7
CAS No.: 5287-45-6
CAS No.: 13205-44-2
CAS No.: